1-benzyl-4-[(oxan-4-yl)methyl]piperazin-2-one
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Description
The compound “1-benzyl-4-[(oxan-4-yl)methyl]piperazin-2-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to bind to various receptors in the body . The benzyl group and the oxan-4-yl (tetrahydrofuran) group are also common in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a benzyl group, and an oxan-4-yl group. The exact three-dimensional structure would depend on the stereochemistry at the carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the oxan-4-yl group. The lone pair of electrons on the nitrogen atom in the piperazine ring could participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and reactivity .Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of these enzymes can increase the concentration of acetylcholine in the brain, which may be beneficial in conditions like Alzheimer’s disease .
Mode of Action
Similar compounds have been found to inhibit ache and buche . This inhibition likely occurs through the compound binding to the active site of these enzymes, preventing them from breaking down acetylcholine. This results in an increased concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
This pathway involves the synthesis, release, and degradation of acetylcholine, a neurotransmitter essential for many functions in the body, including muscle movement and memory processing .
Result of Action
Similar compounds that inhibit ache and buche can increase the concentration of acetylcholine in the brain, potentially improving cognitive function in conditions like alzheimer’s disease .
Future Directions
Properties
IUPAC Name |
1-benzyl-4-(oxan-4-ylmethyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-17-14-18(12-16-6-10-21-11-7-16)8-9-19(17)13-15-4-2-1-3-5-15/h1-5,16H,6-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEXICIHRKEMHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2CCN(C(=O)C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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